Imidazo[5,1-c][1,2,4]triazin-3-amine
Description
Contextualization within Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental to organic chemistry and are integral components of many biologically active molecules. This class of compounds is characterized by a cyclic structure containing at least one nitrogen atom in the ring. The Imidazo[5,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine scaffold is a prime example of a fused heterocyclic system, where two nitrogen-containing rings share a bond.
The 1,2,4-triazine (B1199460) ring is a six-membered heterocycle with three nitrogen atoms. Its fusion with an imidazole (B134444), a five-membered ring with two nitrogen atoms, results in the imidazotriazine core. The arrangement of the nitrogen atoms and the fusion mode are critical in defining the chemical and physical properties of the resulting molecule. Imidazotriazines are considered bio-isosteres of purines, which are fundamental components of nucleic acids, leading to their exploration in medicinal chemistry. beilstein-journals.orgresearchgate.net
Historical Development of Imidazo[5,1-c]nih.govbeilstein-journals.orgresearchgate.nettriazine Research
Research into 1,2,4-triazine derivatives has been ongoing for many decades, with a significant focus on their synthesis and biological activities. researchgate.net The exploration of fused 1,2,4-triazine systems, such as imidazotriazines, represents a more recent area of investigation. Early studies on related imidazo[1,2-b]-as-triazines date back to the 1970s.
More focused research on the Imidazo[5,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine scaffold is a development of the 21st century. For instance, a 2012 study detailed the regioselective synthesis of 7,8-dihydroimidazo[5,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine-3,6(2H,4H)-dione derivatives. nih.gov This research highlighted a synthetic strategy involving successive N-alkylation of hydantoins, regioselective thionation, and subsequent cyclization. While this work focused on a dione (B5365651) derivative, it provided valuable insights into the construction of the Imidazo[5,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine core.
Academic Significance of the Imidazo[5,1-c]nih.govbeilstein-journals.orgresearchgate.nettriazine Scaffold for Advanced Chemical Synthesis
The academic significance of the Imidazo[5,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine scaffold lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of multiple nitrogen atoms provides several sites for functionalization, allowing for the creation of diverse chemical libraries.
The 3-amino group in Imidazo[5,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazin-3-amine is a key feature, offering a nucleophilic site for a variety of chemical transformations. This allows for the introduction of different substituents, which can modulate the electronic and steric properties of the molecule. This adaptability is crucial in fields like medicinal chemistry, where fine-tuning of molecular properties is essential for optimizing biological activity. For example, derivatives of the related 3-amino-1,2,4-triazine have been investigated as selective PDK1 inhibitors for cancer therapy. nih.gov
The fused ring system also provides a rigid scaffold, which can be advantageous in the design of molecules that bind to specific biological targets. The structural variations possible with the Imidazo[5,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine core make it a valuable tool for exploring chemical space and developing new compounds with tailored properties. nih.gov
Detailed Research Findings
To provide a clearer understanding of the chemical landscape of this compound class, the following tables summarize key synthetic and property information.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Hydantoins | 1. N3- and N1-alkylation 2. Regioselective thionation 3. Cyclization | Dihydroimidazo[5,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine-3,6(2H,4H)-diones | nih.gov |
| Imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgresearchgate.nettriazin-7(8H)-ylidene)acetic acid esters | KOH, Methanol (B129727) | Imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govbeilstein-journals.orgresearchgate.nettriazines (via skeletal rearrangement) | beilstein-journals.org |
| 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones | Pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives | Imidazo[2,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine derivatives | researchgate.net |
| Property | Value | Significance | Reference |
|---|---|---|---|
| Water Solubility (pH 7.4) | 47 µg/mL | Suitable for potential oral bioavailability | nih.gov |
| pKa | 10.0 | Molecule is uncharged at physiological pH | nih.gov |
| logP | 3 | Predicts oral bioavailability | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
253878-30-7 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[5,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-4-2-10-3-7-1-5(10)9-8-4/h1-3H,6H2 |
InChI Key |
DDBKPPVZLFAVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=NC(=CN2C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 5,1 C 1 2 3 Triazin 3 Amine and Substituted Imidazo 5,1 C 1 2 3 Triazines
Strategies for Constructing the Imidazo[5,1-c]organic-chemistry.orgnih.govmdpi.comtriazine Ring System
The construction of the fused imidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazine ring system can be achieved through various synthetic strategies. These methods primarily involve the formation of the imidazole (B134444) ring onto a pre-existing triazine core or the cyclization of suitably functionalized imidazole precursors to form the triazine ring.
Cyclization Reactions involving the Triazine Moiety
A common and effective approach to the synthesis of imidazo (B10784944) organic-chemistry.orgnih.govmdpi.comtriazines involves the cyclization of functionalized 1,2,4-triazine (B1199460) derivatives. These reactions typically form the imidazole ring by reacting the triazine with bifunctional reagents.
The condensation of 3-amino-1,2,4-triazin-5(2H)-ones with α-haloketones represents a classical and versatile method for the synthesis of imidazo[1,2-b] organic-chemistry.orgnih.govmdpi.comtriazin-3(4H)-ones, an isomeric system to the target compound. nih.gov This reaction, often referred to as a Tschitschibabin-type reaction, proceeds through initial N-alkylation of the amino group of the triazine by the α-haloketone, followed by intramolecular cyclization to form the fused imidazole ring.
The reaction conditions for this condensation can be varied, influencing the yield and purity of the resulting imidazotriazine derivatives. The choice of solvent, base, and reaction temperature are critical parameters in optimizing the synthesis. For instance, the reaction of 3-amino-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl bromide in the presence of a base like sodium ethoxide in ethanol (B145695) leads to the formation of the corresponding 2-phenyl-6-methylimidazo[1,2-b] organic-chemistry.orgnih.govmdpi.comtriazin-3(4H)-one.
| Starting Amino-1,2,4-triazine | α-Haloketone | Product | Yield (%) | Reference |
| 3-Amino-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl bromide | 2-Phenyl-6-methylimidazo[1,2-b] organic-chemistry.orgnih.govmdpi.comtriazin-3(4H)-one | Not Specified | nih.gov |
| 3-Amino-6-phenyl-1,2,4-triazin-5(4H)-one | Chloroacetone | 2,6-Diphenylimidazo[1,2-b] organic-chemistry.orgnih.govmdpi.comtriazin-3(4H)-one | Not Specified | nih.gov |
This table presents examples of condensation reactions leading to the related imidazo[1,2-b] organic-chemistry.orgnih.govmdpi.comtriazine system.
A direct and effective method for the synthesis of the imidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazine ring system involves the cyclization of suitably substituted imidazolyl-hydrazones. mdpi.com This strategy commences with the coupling of 5-diazoimidazole-4-carboxamide (B1140617) with compounds containing active methylene (B1212753) groups to generate a series of imidazolyl-hydrazones. mdpi.com These intermediates can then undergo cyclization under either acidic or basic conditions to yield the target imidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazines. mdpi.com
The nature of the substituents on the active methylene compound dictates the conditions required for cyclization and the final substitution pattern of the heterocyclic product. For example, hydrazones bearing cyano substituents readily cyclize in the presence of acid to afford 7-aminoimidazotriazines. mdpi.com Conversely, when the hydrazone contains an ester group, basic conditions promote cyclization to yield imidazotriazin-7(4H)-ones, accompanied by the elimination of an alcohol moiety. mdpi.com
| Imidazolyl-Hydrazone Precursor (from 5-diazoimidazole-4-carboxamide and...) | Cyclization Condition | Product | Reference |
| Ethyl cyanoacetate | Acid | Ethyl 7-amino-3-carbamoylimidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazine-6-carboxylate | mdpi.com |
| Diethyl malonate | Base | Ethyl 3-carbamoyl-7-oxo-4,7-dihydroimidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazine-6-carboxylate | mdpi.com |
| Acetylacetone | Acid (dehydration) | 3-Carbamoyl-6-acetyl-7-methylimidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazine | mdpi.com |
Regioselective synthesis is crucial for controlling the specific arrangement of atoms in the final heterocyclic product. A notable example of a regioselective annulation approach is the synthesis of 7,8-dihydroimidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazine-3,6(2H,4H)-dione derivatives. organic-chemistry.orgnih.govrsc.org This multi-step synthesis begins with commercially available hydantoins, which undergo successive N-alkylation reactions. nih.govrsc.org
A key step in this synthetic sequence is the regioselective thionation of a carbonyl group at the C5 position of the hydantoin (B18101) ring, followed by an intramolecular heterocondensation reaction with hydrazine (B178648) hydrate (B1144303). rsc.org This cyclization step constructs the 1,2,4-triazine ring in a regioselective manner, leading to the desired imidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazine-3,6-dione scaffold. nih.govrsc.org The reaction conditions, particularly the use of a large excess of hydrazine hydrate in ethanol under reflux, have been optimized to achieve high yields of the cyclized products. rsc.org
| Hydantoin Precursor | Key Reaction Steps | Product | Yield (%) | Reference |
| N1,N3-dialkylated hydantoins | 1. Regioselective thionation at C5. 2. Intramolecular condensation with hydrazine hydrate. | 7,8-Dihydroimidazo[5,1-c] organic-chemistry.orgnih.govmdpi.comtriazine-3,6(2H,4H)-dione derivatives | ~90 | rsc.org |
Base-induced rearrangement reactions can serve as powerful tools for the construction of complex heterocyclic systems through ring expansion mechanisms. A relevant example is the synthesis of imidazo[4,5-e] organic-chemistry.orgrsc.orgthiazino[2,3-c] organic-chemistry.orgnih.govmdpi.comtriazines through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] organic-chemistry.orgnih.govmdpi.comtriazin-7(8H)-ylidene)acetic acid esters. acs.orgresearchgate.net
This transformation is initiated by treatment with a base, such as potassium hydroxide (B78521) in methanol (B129727). acs.orgresearchgate.net The reaction proceeds through the hydrolysis of the ester group, followed by the expansion of the thiazolidine (B150603) ring to a thiazine (B8601807) ring. acs.org This skeletal rearrangement effectively transforms the imidazo-thiazolo-triazine core into an imidazo-thiazino-triazine system. The yields of these reactions are influenced by the amount of base used and the reaction time. acs.org
| Starting Material | Base/Solvent | Key Transformation | Product | Yield (%) | Reference |
| Imidazo[4,5-e]thiazolo[2,3-c] organic-chemistry.orgnih.govmdpi.comtriazin-7(8H)-ylidene)acetic acid esters | KOH/Methanol | Hydrolysis and thiazolidine ring expansion | Imidazo[4,5-e] organic-chemistry.orgrsc.orgthiazino[2,3-c] organic-chemistry.orgnih.govmdpi.comtriazines | 47-96 | acs.orgresearchgate.net |
| Imidazo[4,5-e]thiazolo[3,2-b] organic-chemistry.orgnih.govmdpi.comtriazin-6(7H)-ylidene)acetic acid esters | KOH/Methanol | Hydrolysis, thiazole (B1198619) ring expansion, and change of junction type | Imidazo[4,5-e] organic-chemistry.orgrsc.orgthiazino[2,3-c] organic-chemistry.orgnih.govmdpi.comtriazines | Not Specified | acs.orgresearchgate.net |
Electrophilic N-Amination of Imidazole Precursors
An alternative and concise strategy for the construction of the imidazo[5,1-f] organic-chemistry.orgnih.govmdpi.comtriazin-4(3H)-one ring system, another isomer of the target compound, commences with the electrophilic amination of an imidazole precursor. acs.org This approach highlights the versatility of building the triazine ring onto a pre-existing imidazole core.
The synthetic sequence begins with the N-amination of a substituted imidazole. This step introduces a nitrogen atom at the N1 position, which is crucial for the subsequent formation of the triazine ring. Following the amination, the resulting N-aminoimidazole can be further elaborated and cyclized to afford the desired imidazo[5,1-f] organic-chemistry.orgnih.govmdpi.comtriazin-4(3H)-one. This method allows for the late-stage diversification of the heterocyclic scaffold, which is advantageous for structure-activity relationship (SAR) studies in drug discovery. acs.org A rigorous evaluation of aminating reagents and reaction conditions is necessary to ensure the safety and efficiency of this process, particularly for large-scale synthesis. acs.org
| Imidazole Precursor | Key Reaction Steps | Product | Reference |
| Substituted Imidazole | 1. Electrophilic N-amination. 2. Further elaboration and cyclization. | Imidazo[5,1-f] organic-chemistry.orgnih.govmdpi.comtriazin-4(3H)-one | acs.org |
Multi-Component Reaction Pathways towards Imidazotriazine Scaffolds
While multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to complex heterocyclic scaffolds, specific MCRs for the direct synthesis of the Imidazo[5,1-c] rsc.orgacs.orgresearchgate.nettriazine ring system are not extensively documented. The primary synthetic route reported for this specific isomer involves a two-step process. This method begins with the coupling of 5-diazoimidazole-4-carboxamide with compounds containing active methylenic groups to form imidazolyl-hydrazone intermediates. These intermediates are then cyclized under acidic or basic conditions to yield the final Imidazo[5,1-c] rsc.orgacs.orgresearchgate.nettriazine structure. rsc.org For instance, hydrazones bearing cyano-substituents undergo acid-catalyzed cyclization to produce 7-aminoimidazotriazines. rsc.org
In contrast, other isomers of the imidazotriazine family are readily accessible through established MCRs. A notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR), which is a versatile tool for synthesizing Imidazo[1,2-a]pyridines. mdpi.com This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide to construct the fused heterocyclic system in a single pot. mdpi.com
Table 1: Example of a Groebke–Blackburn–Bienaymé 3-Component Reaction for Imidazo[1,2-a]pyridine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Yield |
|---|
This table illustrates a typical MCR for a related imidazotriazine isomer, highlighting the efficiency of such pathways. mdpi.com
Synthetic Transformations and Functionalization of Imidazo[5,1-c]rsc.orgacs.orgresearchgate.nettriazine Derivatives
Once the core structure is assembled, further derivatization is crucial for modulating its chemical and biological properties. This section explores various functionalization strategies.
Alkylation and Arylation Reactions
The introduction of alkyl and aryl groups onto the imidazotriazine framework can significantly impact its properties. While specific C-H alkylation or arylation data on the Imidazo[5,1-c] rsc.orgacs.orgresearchgate.nettriazine core is limited, studies on related isomers demonstrate the feasibility of these transformations.
For example, a highly regioselective palladium-catalyzed arylation has been successfully applied to the Imidazo[1,2-b] rsc.orgacs.orgresearchgate.nettriazine system. acs.org This highlights a powerful method for creating C-C bonds at specific positions on the heterocyclic nucleus. Similarly, C3-alkylation of Imidazo[1,2-a]pyridines has been achieved through a three-component aza-Friedel–Crafts reaction, showcasing another pathway to introduce alkyl substituents. mdpi.com Photoinduced methods have also been developed for the arylation and alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hydrazines, offering a metal-free alternative. rsc.org
Selective Introduction of Halogen Substituents for Further Derivatization
The introduction of halogen atoms onto the imidazotriazine scaffold serves as a valuable synthetic handle for further modifications, most notably through transition-metal-catalyzed cross-coupling reactions. While specific halogenation procedures for the Imidazo[5,1-c] rsc.orgacs.orgresearchgate.nettriazine isomer are not detailed in the literature, efficient and regioselective methods have been developed for other isomers.
A facile, transition-metal-free approach has been reported for the C-H halogenation of Imidazo[1,2-a]pyridines. nih.gov This method utilizes inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of an acid to achieve highly regioselective chlorination or bromination at the C3 position. nih.gov The resulting 3-halo-imidazo[1,2-a]pyridines are versatile intermediates that can readily participate in subsequent Suzuki–Miyaura cross-coupling reactions to form C-C bonds. nih.gov
Table 2: Regioselective Halogenation of Imidazo[1,2-a]pyridine
| Substrate | Halogen Source | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | NaClO₂ | Acetic Acid | DMF | 3-Chloro-imidazo[1,2-a]pyridine | 87% |
Data illustrates a transition-metal-free halogenation strategy on a related heterocyclic system. nih.gov
Hydrolytic Transformations of the 3-Amine and Related Functional Groups
The stability and reactivity of functional groups on the Imidazo[5,1-c] rsc.orgacs.orgresearchgate.nettriazine core under hydrolytic conditions are critical for its chemical behavior. Research has shown that derivatives of this scaffold can undergo hydrolysis. Specifically, Ethyl 7-amino-3-carbamoylimidazo[5,1-c] rsc.orgacs.orgresearchgate.net-triazine-6-carboxylate is reported to undergo hydrolysis when boiled in 2N-hydrochloric acid. rsc.org This reaction affects the carbamoyl (B1232498) and ester functional groups, demonstrating the lability of substituents under acidic conditions.
In related, more complex imidazotriazine systems, alkaline hydrolysis is a key step in skeletal rearrangements. For instance, treatment of certain imidazo[4,5-e]thiazolo[2,3-c] rsc.orgacs.orgresearchgate.nettriazine esters with potassium hydroxide in methanol leads to hydrolysis of the ester group, initiating a cascade sequence that results in a ring expansion and the formation of imidazo[4,5-e] rsc.orgnih.govthiazino[2,3-c] rsc.orgacs.orgresearchgate.nettriazines. nih.govbeilstein-journals.org These transformations underscore the potential for hydrolytic conditions to not only cleave functional groups but also to induce significant structural changes in the heterocyclic framework. nih.govbeilstein-journals.org
Mechanistic Investigations and Chemical Reactivity of Imidazo 5,1 C 1 2 3 Triazin 3 Amine Derivatives
Reaction Mechanism Elucidation for Imidazotriazine Formation
The primary and well-documented mechanism for the formation of the imidazo[5,1-c] rsc.orgbeilstein-journals.orgnih.govtriazine ring system involves a two-step process commencing with a coupling reaction followed by a cyclization event. rsc.org The key starting material for this synthesis is an imidazole (B134444) precursor, specifically 5-diazoimidazole-4-carboxamide (B1140617).
The reaction pathway is initiated by the coupling of 5-diazoimidazole-4-carboxamide with a substrate containing a reactive methylenic group. This coupling reaction affords an intermediate imidazolyl-hydrazone. The subsequent and final step is the cyclization of this hydrazone intermediate to yield the fused bicyclic imidazo[5,1-c] rsc.orgbeilstein-journals.orgnih.govtriazine core. rsc.org
The conditions of this cyclization step are critical and dictate the final structure of the derivative. The nature of the substituents on the hydrazone intermediate, particularly on the methylenic carbon, directs the pathway of the ring closure.
Acid-Catalyzed Cyclization : When the imidazolyl-hydrazone intermediate bears cyano-substituents, treatment with acid leads to the formation of 7-aminoimidazotriazines. rsc.org
Base-Catalyzed Cyclization : In contrast, if the hydrazone possesses a reactive ester group, cyclization under basic conditions results in the formation of imidazotriazin-7(4H)-ones, accompanied by the elimination of an alcohol moiety. rsc.org
A summary of the cyclization pathways based on the substituent and reaction conditions is presented below.
| Hydrazone Substituent | Reaction Condition | Product Class |
|---|---|---|
| Cyano Group | Acidic | 7-Aminoimidazotriazine |
| Acetyl Group | Acidic | 7-Methylene-imidazotriazine |
| Ester Group | Basic | Imidazotriazin-7(4H)-one |
Reactivity Profiles of the Imidazo[5,1-c]rsc.orgbeilstein-journals.orgnih.govtriazine Core under Various Conditions
The reactivity of the fused imidazo[5,1-c] rsc.orgbeilstein-journals.orgnih.govtriazine core is influenced by the electron distribution within the bicyclic system and the nature of its substituents. Investigations into a specific derivative, ethyl 7-amino-3-carbamoylimidazo[5,1-c] rsc.orgbeilstein-journals.orgnih.gov-triazine-6-carboxylate, have provided insight into the stability and reactivity of the scaffold under hydrolytic conditions.
When subjected to boiling 2N-hydrochloric acid, this derivative undergoes hydrolysis, indicating that the triazine ring is susceptible to cleavage under strong acidic conditions. rsc.org This reaction highlights a potential pathway for degradation or further functionalization of the core structure. The specific site of cleavage and the resulting products are dependent on the substitution pattern of the starting material.
Intramolecular Rearrangements and Cyclization Pathways within the Scaffold
Within the scope of the reviewed literature, there are no documented examples of intramolecular rearrangements or specific cyclization pathways involving the Imidazo[5,1-c] rsc.orgbeilstein-journals.orgnih.govtriazine scaffold itself. While skeletal rearrangements are a known phenomenon in related, but structurally distinct, fused triazine systems, such behavior has not been reported for the specific Imidazo[5,1-c] rsc.orgbeilstein-journals.orgnih.govtriazine core. beilstein-journals.orgnih.govnih.gov The stability of this particular ring fusion appears to preclude the common rearrangement pathways observed in its isomers or related heterocyclic families under the studied conditions.
Computational and Spectroscopic Characterization Methodologies for Imidazo 5,1 C 1 2 3 Triazine Structures
Quantum Chemical Calculations for Electronic Structure and Tautomerism Studies
Quantum chemical calculations are indispensable tools for investigating the electronic landscape and potential tautomeric forms of imidazotriazine systems. Methods like Density Functional Theory (DFT) are employed to probe the intrinsic nucleophilicity of different nitrogen atoms within the fused heterocyclic scaffold, which is crucial for understanding their reactivity and interaction with other molecules. mdpi.com For instance, calculations can determine gas-phase basicities and proton affinities, identifying the most likely sites for protonation. mdpi.com In related fused imidazole (B134444) systems, the unsaturated imidazole nitrogen is often found to be the most basic site. mdpi.com
These computational approaches are also vital for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. By calculating the relative energies of different tautomers, researchers can predict the most stable form of the molecule under various conditions. While experimental results sometimes provide ambiguous answers regarding reaction mechanisms, quantum chemical calculations can help elucidate suitable reaction pathways and the role of different reagents. nih.govmdpi.com
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis provide a three-dimensional perspective on the structure of Imidazo[5,1-c] sunway.edu.mynih.govsemanticscholar.orgtriazine derivatives. These techniques are used to explore the possible spatial arrangements (conformations) of the molecule and to understand how its shape influences its properties and interactions.
Advanced Spectroscopic Data Interpretation in Structure Elucidation
A suite of advanced spectroscopic techniques is essential for the unambiguous determination of the chemical structure of Imidazo[5,1-c] sunway.edu.mynih.govsemanticscholar.orgtriazine derivatives. Each method provides a unique piece of the structural puzzle, and together they offer definitive confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for structural elucidation in solution. nih.govbeilstein-journals.orgnih.gov The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the molecule's carbon-hydrogen framework.
In derivatives of related imidazo-triazine systems, characteristic signals in the ¹H NMR spectrum are used to confirm the formation of the fused ring system and to distinguish between potential isomers. nih.govsemanticscholar.org For example, the signal for the C4-H proton in 1,4-dihydroazolo[5,1-c] sunway.edu.mynih.govsemanticscholar.orgtriazines is typically observed around 6.26–6.48 ppm. nih.gov The disappearance of an NH proton signal upon addition of a deuterated acid like CD₃COOD can confirm its identity. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shift of the C4 carbon in related dihydroazolo[5,1-c] sunway.edu.mynih.govsemanticscholar.orgtriazines appears at 67.7–70.1 ppm, which is consistent with its sp³ hybridization state. nih.gov Advanced 2D NMR techniques such as HSQC, HMBC, and COSY are often employed to establish connectivity between protons and carbons, which is crucial for assigning signals to specific atoms within the complex heterocyclic structure. nih.govipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an anolog of Imidazo-triazine derivative. Data extracted for 2-(4-Chlorophenylethynyl)-1-tertbutoxycarbonylbenzimidazole from a study on related fused imidazoles. nih.gov
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 8.02 (dd) | 133.4 (2C) |
| Aromatic CH | 7.78 (dd) | 129.0 (2C) |
| Aromatic CH | 7.61 (d) | 126.0 |
| Aromatic CH | 7.49-7.39 (m) | 124.9 |
| Aromatic CH | 7.34 (d) | 120.3 |
| Aromatic C | - | 147.8 |
| Aromatic C | - | 142.9 |
| Aromatic C | - | 135.9 |
| Aromatic C | - | 133.7 |
| Aromatic C | - | 120.1 |
| Aromatic C | - | 114.9 |
| Alkyne C | - | 93.7 |
| Alkyne C | - | 86.0 |
| Boc C=O | - | 81.6 |
| Boc C(CH₃)₃ | 1.74 (s) | 28.2 (3C) |
Note: This interactive table provides example data for a related fused imidazole structure to illustrate the type of information obtained from NMR spectroscopy.
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of Imidazo[5,1-c] sunway.edu.mynih.govsemanticscholar.orgtriazine compounds. nih.govnih.gov The technique provides a measured mass-to-charge ratio (m/z) that can be matched to a calculated value, confirming the molecular formula with high accuracy. nih.gov
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecular ion ([M+H]⁺). mdpi.com By analyzing how the molecule breaks apart upon collision-induced dissociation, researchers can gain further evidence for the proposed structure. The observed fragments provide clues about the connectivity of the atoms and the stability of different parts of the molecule. mdpi.com
X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and dihedral angles. sunway.edu.myresearchgate.net
Table 2: Example Crystal Structure and Data Collection Parameters. Data extracted from the crystallographic study of 7-(4-methylphenyl)imidazo[1,2-a] sunway.edu.mynih.govbeilstein-journals.orgtriazin-4-amine. sunway.edu.my
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3455(1) |
| b (Å) | 12.2470(1) |
| c (Å) | 12.1689(1) |
| β (°) | 103.505(1) |
| Volume (ų) | 1064.45(2) |
| Z (molecules/unit cell) | 4 |
| R-factor (Rgt(F)) | 0.0365 |
| Temperature (K) | 100 |
Note: This interactive table showcases the type of definitive structural data obtained from X-ray crystallography.
Theoretical Prediction of Reaction Pathways and Energetics
Computational chemistry plays a significant role in predicting and understanding the mechanisms of chemical reactions involving Imidazo[5,1-c] sunway.edu.mynih.govsemanticscholar.orgtriazine systems. Theoretical calculations can map out potential reaction pathways, identify transition states, and determine the energetics of these processes.
For instance, in base-induced rearrangements of related imidazothiazolotriazines, plausible mechanisms are often proposed to explain the formation of the observed products. nih.govbeilstein-journals.orgresearchgate.net These mechanisms detail the redistribution of electron density and key bond-breaking or bond-forming steps. beilstein-journals.org Theoretical models can be used to calculate the activation energies for each step, helping to determine the most favorable reaction pathway. This predictive capability is invaluable for optimizing reaction conditions and for designing new synthetic routes to access novel derivatives of the imidazotriazine scaffold. rsc.org
Academic Research Focuses for Imidazo 5,1 C 1 2 3 Triazine Derivatives
Investigation as Chemical Probes for Biological Systems
The Imidazo[5,1-c] nih.govsciforum.netnih.govtriazine scaffold has been identified as a promising platform for the development of chemical probes to visualize and study biological processes in vivo. A notable area of this research is in the creation of tracers for Positron Emission Tomography (PET), a noninvasive imaging technique.
Researchers have successfully synthesized a series of novel fluorinated inhibitors for Phosphodiesterase 2A (PDE2A) based on a Benzoimidazotriazine (BIT) scaffold. PDE2A is highly expressed in brain regions associated with neuropsychiatric diseases. The development of suitable PDE2A tracers for PET would enable the in vivo imaging of this enzyme and allow for the evaluation of disease-related changes in its expression. One of the synthesized BIT derivatives, BIT1, demonstrated high inhibitory potency and selectivity for PDE2A. In vitro studies using mouse liver microsomes indicated that BIT1 is a suitable candidate for 18F-labeling, a crucial step in developing it into a PET imaging agent.
Structural Exploration for Enzyme Target Interaction Studies
A significant portion of research on Imidazo[5,1-c] nih.govsciforum.netnih.govtriazine derivatives is centered on their role as enzyme inhibitors. The adaptability of the core structure allows for modifications that can lead to potent and selective inhibition of various key enzymes.
Research on Phosphodiesterase (PDE) Inhibitors
Derivatives of the imidazotriazine core have shown significant promise as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the levels of intracellular second messengers.
Specifically, 8-pyridinyl-substituted Benzo[e]imidazo[2,1-c] nih.govsciforum.netnih.govtriazines have been synthesized and evaluated as inhibitors of Phosphodiesterase 2A (PDE2A). One derivative, in particular, which features a 2-fluoro-pyridin-4-yl group at the 8-position and a 2-chloro-5-methoxy-phenyl unit at the 1-position, was identified as a highly potent inhibitor. This compound, referred to as BIT1, exhibited an IC50 value of 3.33 nM for PDE2A and demonstrated a 16-fold selectivity over PDE10A.
Furthermore, 2-aryl-substituted imidazo[5,1-f] nih.govsciforum.netnih.govtriazin-4(3H)-ones have been identified as a new class of potent inhibitors of cGMP-PDE 5. These compounds have shown superiority over other purine-isosteric inhibitors, with some derivatives exhibiting subnanomolar inhibitory activity. One such compound, Vardenafil-hydrochloride (BAY 38-9456), has been advanced to clinical studies for the treatment of erectile dysfunction.
Studies on Kinase Inhibitors (e.g., Polo-like Kinase 1)
The imidazotriazine scaffold has also been extensively explored for the development of kinase inhibitors, which are crucial in regulating cell signaling pathways.
A notable success in this area is the discovery of Imidazo[5,1-f] nih.govsciforum.netnih.govtriazin-2-amines as novel and potent inhibitors of Polo-like kinase 1 (PLK1). nih.govresearchgate.net PLK1 is a key regulator of mitosis, and its overexpression is linked to various cancers, making it an attractive target for oncology drug development. researchgate.net High-throughput screening and subsequent optimization led to the identification of imidazotriazine derivatives with significant inhibitory activity against PLK1. researchgate.net
In a different study, researchers explored the fusion of an imidazole (B134444) ring with a triazine to create imidazo[1,2-a] nih.govnih.govnih.govtriazines as inhibitors of Focal Adhesion Kinase (FAK). nih.govbeilstein-journals.org These novel compounds displayed impressive IC50 values in the range of 10⁻⁷ to 10⁻⁸ M, with the most effective inhibitor showing an IC50 of 50 nM against FAK. nih.govbeilstein-journals.org Further investigations revealed that these compounds could inhibit the proliferation of cancer cell lines with high FAK expression and induce cell cycle arrest in the G2/M phase. nih.gov
Ligand Design for Receptor-Mediated Processes (e.g., Gamma-aminobutyric acid type A (GABA-A) Receptors)
The versatility of the imidazotriazine structure extends to its use in designing ligands for specific receptor subtypes, which is critical for developing targeted therapies with fewer side effects.
A significant area of research has been the development of imidazo[1,2-b] nih.govsciforum.netnih.govtriazine derivatives as selective ligands for Gamma-aminobutyric acid type A (GABA-A) receptors. sciforum.netnih.govmdpi.com These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. Researchers have successfully identified a series of these compounds that exhibit high affinity and functional selectivity for the α2 and α3 subunits of the GABA-A receptor. nih.govmdpi.com This subtype selectivity is particularly desirable for the treatment of anxiety, as it is thought to be associated with a non-sedating anxiolytic profile. nih.gov One clinical candidate from this series demonstrated good bioavailability and a favorable half-life in preclinical studies, along with anxiolytic effects in animal models without causing sedation. nih.gov
Exploration as Scaffold for Modulating Biological Pathways
Beyond direct enzyme or receptor targeting, the imidazo[5,1-c] nih.govsciforum.netnih.govtriazine scaffold is being investigated for its ability to modulate broader biological pathways, offering a more systemic approach to treating complex diseases.
One study focused on the synthesis of imidazo[2,1-c] nih.govsciforum.netnih.govtriazine derivatives and their protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line. rsc.org Oxidative stress and apoptosis are implicated in a variety of neurodegenerative disorders. The research found that certain imidazo[2,1-c] nih.govsciforum.netnih.govtriazine derivatives could shield these cells from H₂O₂-induced toxicity. rsc.org This neuroprotective effect was found to be mediated through the regulation of key signaling pathways. Specifically, these compounds were shown to increase the Bcl-2/Bax ratio, which is crucial for cell survival, and to modulate the PI3-K/Akt and ERK pathways. rsc.org
Role in Heterocyclic Synthesis for Complex Molecular Architectures
The imidazo[5,1-c] nih.govsciforum.netnih.govtriazine core is not only a pharmacologically active entity but also serves as a valuable building block in synthetic organic chemistry for the construction of more complex, multi-ring heterocyclic systems. nih.govnih.gov The inherent reactivity of the fused ring system allows for a variety of chemical transformations, leading to novel molecular architectures with potentially unique biological properties.
For instance, researchers have developed methods for the synthesis of imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govsciforum.netnih.govtriazines. This was achieved through a cascade sequence involving the hydrolysis and skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govsciforum.netnih.govtriazines. nih.govnih.gov This approach demonstrates the utility of the imidazotriazine scaffold as a precursor for creating more elaborate heterocyclic structures. nih.govnih.gov
Contemporary Challenges and Future Directions in Imidazo 5,1 C 1 2 3 Triazine Research
Development of Sustainable and Efficient Synthetic Routes
A primary challenge in imidazotriazine research is the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of sustainable chemistry. Researchers are actively exploring regioselective methods that allow for precise control over the final structure, which is crucial for developing derivatives with specific properties.
One established route involves the coupling of 5-diazoimidazole-4-carboxamide (B1140617) with substrates containing a reactive methylenic group to form imidazolyl-hydrazone intermediates. rsc.org These precursors can then be cyclized under either acidic or basic conditions to yield the imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine core. rsc.org The choice of reaction conditions and the nature of the substituents on the hydrazone are critical in directing the cyclization to achieve the desired products. rsc.org
Another efficient, multi-step approach has been developed for a class of dihydroimidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine-3,6(2H,4H)-dione derivatives. nih.gov This convergent synthetic concept starts from commercially available hydantoins and proceeds through successive N-alkylations, a regioselective thionation, and a key intramolecular cyclization step. nih.gov This method is notable for its scalability and its ability to introduce a wide range of structural diversity. nih.gov
The synthesis of 1,4-dihydroazolo[5,1-c] rsc.orgnih.govd-nb.infotriazines has also been achieved under mild conditions through the reaction of diazoazoles with enamines. mdpi.com This approach highlights a pathway to non-aromatic versions of the scaffold, expanding the chemical space available for exploration. mdpi.com
Overview of Synthetic Strategies for the Imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine Core
| Strategy | Key Precursors | Key Reaction Steps | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Hydrazone Cyclization | 5-Diazoimidazole-4-carboxamide, Active methylene (B1212753) compounds | Coupling to form imidazolyl-hydrazones, followed by acid- or base-catalyzed cyclization. | Imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazines | rsc.org |
| Convergent Synthesis from Hydantoins | Hydantoins, Alkylating agents, Hydrazine (B178648) hydrate (B1144303) | Successive N-alkylation, regioselective thionation, and intramolecular heterocondensation. | 7,8-Dihydroimidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine-3,6(2H,4H)-diones | nih.gov |
| Diazoazole-Enamine Reaction | Diazoazoles, Enamines | Reaction under mild conditions to form the dihydrotriazine ring. | 1,4-Dihydroazolo[5,1-c] rsc.orgnih.govd-nb.infotriazines | mdpi.com |
Advanced Spectroscopic and Crystallographic Analyses of Novel Derivatives
The unambiguous characterization of novel imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine derivatives is fundamental to understanding their chemical properties and potential applications. Modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, are indispensable tools in this endeavor.
For the 7,8-dihydroimidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine-3,6(2H,4H)-dione series, extensive NMR and MS analyses were used to confirm the structures of the synthesized compounds. nih.gov Furthermore, the precise molecular geometry and regiochemistry of one key derivative were unequivocally confirmed by X-ray crystallography, providing a solid structural foundation for this new class of heterocycles. nih.gov
In the study of isoxazolyl-derived 1,4-dihydroazolo[5,1-c] rsc.orgnih.govd-nb.infotriazines, a combination of 1H and 13C NMR spectroscopy, along with High-Resolution Electrospray Ionization Mass Spectrometry (HRESMS), was used for characterization. mdpi.com The 1H NMR spectra were particularly informative, with the signal for the C4 proton of the triazine ring appearing at 6.26–6.48 ppm, a significant upfield shift compared to aromatic triazines. mdpi.com The sp3 hybrid state of the C4 atom was confirmed by 13C NMR signals in the 67.7–70.1 ppm range. mdpi.com X-ray diffraction (XRD) data was also utilized to analyze intermolecular and intramolecular interactions in these derivatives. mdpi.com
Spectroscopic Data for Imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine Derivatives
| Derivative Class | Technique | Key Findings | Reference |
|---|---|---|---|
| 1,4-Dihydroazolo[5,1-c] rsc.orgnih.govd-nb.infotriazines | 1H NMR | C4-H proton signal observed at δ 6.26–6.48 ppm. | mdpi.com |
| 13C NMR | C4 carbon signal observed at δ 67.7–70.1 ppm, confirming sp3 hybridization. | mdpi.com | |
| 7,8-Dihydroimidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine-3,6(2H,4H)-diones | X-ray Crystallography | Confirmed the molecular structure and regiochemistry of a representative derivative. | nih.gov |
Mechanistic Understanding of Structure-Reactivity Relationships
A deeper understanding of the relationship between the molecular structure of imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazines and their chemical reactivity is crucial for optimizing synthetic routes and predicting their behavior. Research in this area focuses on elucidating reaction mechanisms and identifying how different substituents influence the outcome of chemical transformations.
The synthesis of the core scaffold from imidazolyl-hydrazone precursors provides a clear example of structure-reactivity relationships. rsc.org Hydrazones featuring cyano-substituents undergo cyclization in acidic conditions to produce 7-aminoimidazotriazines. rsc.org In contrast, hydrazones with acetyl groups undergo acidic dehydration to form products with a 7-methylene substituent. rsc.org When the reaction is moved to basic conditions, hydrazones with a reactive ester group cyclize to form imidazotriazin-7(4H)-ones. rsc.org These distinct outcomes, dictated by the substituent and the reaction medium, underscore the tunable reactivity of the precursor molecules.
Mechanistic studies into the formation of 1,4-dihydroazolo[5,1-c] rsc.orgnih.govd-nb.infotriazines from diazoazoles and enamines have also been a subject of investigation. mdpi.com While several pathways have been considered, comprehensive experimental and theoretical studies are ongoing to provide a definitive answer regarding the exact mechanism and the role of the diazo reagent in the formation of the heterocyclic backbone. mdpi.com
Predictive Modeling for Rational Design of New Imidazotriazine Derivatives
The rational design of new molecules with tailored properties is a key objective in modern chemistry. For imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazines, this involves using the understanding of their physicochemical properties to design novel "drug-like" heterocyclic scaffolds.
In the development of 7,8-dihydroimidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine-3,6(2H,4H)-dione derivatives, a deliberate effort was made to create a new class of small heterocyclic molecules with favorable properties for potential therapeutic applications. nih.gov As part of this rational design approach, key physicochemical parameters were determined for a representative compound. The measured properties, including a water solubility of 47 µg/mL at physiological pH, a pKa value of 10.0, and a logP value of 3, are indicative of a molecule that would likely be uncharged under physiological conditions and possess a lipophilicity profile that is predictive of oral bioavailability. nih.gov This data-driven approach allows for the design and synthesis of new derivatives with a higher probability of possessing desirable pharmacological characteristics.
Exploration of New Reaction Landscapes for Functionalization
Expanding the chemical diversity of the imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine core through novel functionalization reactions is a significant area of future research. The ability to introduce a variety of substituents at different positions on the scaffold is essential for fine-tuning its biological and chemical properties.
Studies have shown that the synthesized imidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine ring system can undergo further transformations. For instance, ethyl 7-amino-3-carbamoylimidazo[5,1-c] rsc.orgnih.govd-nb.info-triazine-6-carboxylate can be hydrolyzed in boiling hydrochloric acid. rsc.org This derivative is also capable of forming an N-acetyl derivative and can react with secondary heteroalicyclic amines to form various amides, demonstrating that the amino and carbamoyl (B1232498) groups serve as handles for further modification. rsc.org
The synthetic strategy for 7,8-dihydroimidazo[5,1-c] rsc.orgnih.govd-nb.infotriazine-3,6(2H,4H)-diones also incorporates a final alkylation step, which allows for the introduction of an additional substituent, further enhancing the structural variation of this novel scaffold. nih.gov The exploration of new reaction conditions and reagents to functionalize the core ring system will continue to be a priority, opening up new avenues for creating diverse molecular libraries.
Q & A
Basic: What are the key considerations for designing a synthetic route for Imidazo[5,1-c][1,2,4]triazin-3-amine?
Answer:
Designing a synthetic route requires evaluating reaction conditions (e.g., temperature, catalysts), regioselectivity challenges, and functional group compatibility. For imidazo-triazines, methods like Friedländer condensation (using aldehydes/ketones with aminoimidazole precursors) or AlCl3-mediated cyclization are common . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions by analyzing energy barriers and intermediates . Multi-step routes should prioritize atom economy and minimize side products, particularly when handling nitrogen-rich heterocycles prone to tautomerism .
Advanced: How can computational methods (e.g., DFT) predict regioselectivity in imidazo-triazine synthesis?
Answer:
Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals to predict regioselectivity. For example, in Friedländer reactions, DFT can model the nucleophilic attack of amino groups on carbonyl carbons, identifying preferential formation of 5-membered vs. 6-membered rings . Comparing computed activation energies for competing pathways (e.g., [1,2]- vs. [1,3]-shifts) helps rationalize experimental outcomes. Validation via kinetic isotope effects or isotopic labeling ensures computational accuracy .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Answer:
- NMR spectroscopy (1H/13C, DEPT-135) identifies proton environments and confirms ring substitution patterns .
- High-resolution mass spectrometry (HRMS) verifies molecular formulas.
- X-ray crystallography resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .
- Hyphenated techniques (e.g., LC-MS) monitor reaction progress and detect intermediates .
Advanced: How to resolve contradictory data in imidazo-triazine reaction mechanisms across studies?
Answer:
Contradictions (e.g., AlCl3 vs. acid-free conditions in cyclization ) require systematic analysis:
- Perform kinetic studies (variable-temperature NMR) to identify rate-determining steps .
- Use isotopic labeling (e.g., 15N) to trace atom migration in intermediates.
- Conduct DFT-based mechanistic studies to compare competing pathways under different conditions .
- Validate hypotheses via control experiments (e.g., trapping reactive intermediates with scavengers).
Advanced: What strategies optimize yields in multi-step syntheses of imidazo-triazines?
Answer:
- Factorial design (e.g., 2k factorial experiments) identifies critical variables (e.g., solvent polarity, catalyst loading) affecting yield .
- In situ monitoring (e.g., ReactIR) detects transient intermediates to adjust reaction parameters dynamically .
- Protecting groups (e.g., tert-butoxycarbonyl) prevent undesired side reactions at reactive amine sites .
- Flow chemistry improves heat/mass transfer in exothermic steps (e.g., cyclization) .
Advanced: How to design imidazo-triazine analogs for enhanced bioactivity?
Answer:
- Hybridization : Fuse imidazo-triazines with bioactive scaffolds (e.g., triazoles, pyridines) to exploit synergistic interactions with target enzymes .
- Molecular docking : Screen virtual libraries against target proteins (e.g., AMP deaminase) to prioritize substituents improving binding affinity .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at C-5) and assay activity to map pharmacophores .
Basic: What safety protocols are needed for handling reactive intermediates in imidazo-triazine synthesis?
Answer:
- Use inert atmosphere (N2/Ar) for air-sensitive intermediates (e.g., lithiated species) .
- Employ PPE (gloves, goggles) and fume hoods when handling volatile amines or acyl chlorides.
- Quenching protocols : Neutralize reactive residues (e.g., AlCl3 with aqueous NaHCO3) before disposal .
- Stability testing : Monitor intermediates for exothermic decomposition via differential scanning calorimetry (DSC) .
Advanced: How to validate imidazo-triazines as enzyme inhibitors using biochemical assays?
Answer:
- Enzyme inhibition assays : Measure IC50 values via spectrophotometric methods (e.g., NADH depletion in AMP deaminase assays) .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, Kd) .
- Surface plasmon resonance (SPR) determines kinetic parameters (kon/koff) for inhibitor-enzyme interactions .
- X-ray co-crystallography resolves inhibitor binding modes to guide structure-based optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
